![molecular formula C18H21F3N4O3 B2362534 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-phenylacetamide CAS No. 2097863-11-9](/img/structure/B2362534.png)
2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-phenylacetamide is a useful research compound. Its molecular formula is C18H21F3N4O3 and its molecular weight is 398.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been designed to work as selective degraders ofhistone deacetylase-3 (HDAC3) . HDAC3 is among eleven zinc-dependent histone deacetylases that catalyze the hydrolysis of acetyl groups from histone lysine residues . They play an important role in the regulation of gene expression and cell proliferation .
Mode of Action
Compounds with similar structures have been designed to interact with their targets through protein degradation . This is achieved using a technology known as proteolysis targeting chimeras (PROTACs) .
Biochemical Pathways
Hdac3, a potential target of similar compounds, is involved in the regulation of gene expression and cell proliferation . Dysregulation of HDAC3’s epigenetic activity has been implicated in a wide range of diseases .
Result of Action
Similar compounds have been tested in vitro against human class-i hdacs isoforms and showed inhibitory activity .
Activité Biologique
The compound 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-phenylacetamide is a derivative of phenylacetamide that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H20F3N3O3, with a molecular weight of approximately 377.36 g/mol. The presence of the trifluoroethyl group and the imidazolidinone moiety are crucial for its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly phosphatases like CDC25B and PTP1B. These enzymes play critical roles in cell cycle regulation and signal transduction.
- Antifungal Activity : Preliminary studies suggest that derivatives similar to this compound demonstrate antifungal properties against resistant strains of Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL .
- Antitumor Activity : The compound has shown promising results in cytotoxic assays against various cancer cell lines, indicating potential as an anticancer agent.
Biological Activity Data
Case Study 1: Enzyme Inhibition
A study evaluated a series of derivatives related to phenylacetamide for their inhibitory effects on CDC25B and PTP1B enzymes. The most potent derivative exhibited IC50 values significantly lower than those of standard inhibitors such as sodium vanadate and oleanolic acid, indicating strong selectivity towards these targets .
Case Study 2: Antifungal Efficacy
In vitro tests assessed the antifungal activity of compounds similar to this compound against fluconazole-resistant strains. The results revealed a considerable reduction in biofilm formation and disruption of preformed biofilms, showcasing its potential as a therapeutic agent against resistant fungal infections .
Case Study 3: Antitumor Potential
In vivo studies using xenograft models demonstrated that compounds related to this structure could significantly inhibit tumor growth in colorectal cancer models. These findings suggest that the compound may interfere with tumor cell proliferation and survival pathways .
Propriétés
IUPAC Name |
2-[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c19-18(20,21)12-25-16(27)11-24(17(25)28)14-6-8-23(9-7-14)10-15(26)22-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJXXAFFBDBLEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.